molecular formula C12H15FN2O3 B591971 Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester CAS No. 1242137-21-8

Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester

Cat. No. B591971
CAS RN: 1242137-21-8
M. Wt: 254.261
InChI Key: RKZPPQSTEMLROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A series of amino acid methyl ester hydrochlorides were prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is not only compatible with natural amino acids, but also with other aromatic and aliphatic amino acids .


Molecular Structure Analysis

The molecular formula of “Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester” is C4H9NO2. The average mass is 103.120 Da and the monoisotopic mass is 103.063332 Da .


Chemical Reactions Analysis

Amino acid methyl esters are important intermediates in organic synthesis, which have been used in various areas such as peptide synthesis . A variety of reagents have been reported for the transformation of amino acids into amino acid methyl esters, which include protic acids (gaseous hydrochloric acid, sulfuric acid and p-toluene-sulfonic acid), thionyl chloride, 2,2-dimethoxypropane and ion-exchange resins (Amberlyst™-15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm3, boiling point of 101.5±13.0 °C at 760 mmHg, vapour pressure of 35.0±0.2 mmHg at 25°C, enthalpy of vaporization of 34.1±3.0 kJ/mol, flash point of -22.3±17.4 °C, index of refraction of 1.420, molar refractivity of 25.8±0.3 cm3, #H bond acceptors: 3, #H bond donors: 2, #Freely Rotating Bonds: 2, #Rule of 5 Violations: 0, ACD/LogP: -0.49, ACD/LogD (pH 5.5): -2.56, ACD/BCF (pH 5.5): 1.00, ACD/KOC (pH 5.5): 1.00, ACD/LogD (pH 7.4): -0.86, ACD/BCF (pH 7.4): 1.00, ACD/KOC (pH 7.4): 4.36, Polar Surface Area: 52 Å2, Polarizability: 10.2±0.5 10-24 cm3, Surface Tension: 31.8±3.0 dyne/cm, Molar Volume: 102.1±3.0 cm3 .

Scientific Research Applications

Enantioselective Synthesis

Alanine derivatives, specifically α-aryl amino acids, are utilized in enantioselective synthesis. A study demonstrates the synthesis of optically pure α-aryl amino acids by enantioselective substitution, using Schiff bases of L-alanine methyl ester (Chaari et al., 1991).

Electrochemical Fluorination

Alanine derivatives undergo electrochemical fluorination, particularly in the context of cyclic amino-group substituted carboxylic acids related to alanine. This process leads to the formation of perfluoroacid fluorides and other compounds (Abe et al., 1990).

Oligopeptide Synthesis

They are significant in the stereoselective synthesis of oligopeptides. Research on diastereomeric N-protected dipeptide methyl esters synthesized from alanine derivatives highlights their role in peptide chain formation (Kricheldorf & Mang, 1982).

Photophysical Studies

Alanine derivatives are essential in photophysical studies, particularly in the analysis of fluorophores for metal ion detection. A study on the photophysical properties of certain alanine derivatives in various solvents demonstrated their potential as fluorescence probes (Guzow et al., 2005).

Synthesis of Polyacetylenes

They also play a role in the synthesis of amino acid-based polyacetylenes. The study involves synthesizing novel amino acid-derived acetylene monomers, including alanine derivatives, and analyzing the properties of the formed polymers (Gao et al., 2003).

Solvatochromism in Fluorescence Probing

Specific alanine derivatives show pronounced solvatochromic effects, making them useful in biophysical studies of peptides and proteins. Their large excited-state dipole moment and strong fluorescence response in different solvents are of particular interest (Guzow et al., 2005).

Alkylation Reactions

Alanine derivatives are used in enantioselective alkylation reactions, as demonstrated by the synthesis of (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester from L-alanine tert-butyl ester hydrochloride (Shirakawa et al., 2014).

Synthesis of Organophosphorus Compounds

They are integral in the synthesis of organophosphorus compounds, such as in the preparation of 1-amino-2-arylethylphosphonic acids and their reactions with various chemical agents (Maier, 1990).

properties

IUPAC Name

methyl 2-(4-carbamoyl-3-fluoroanilino)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-12(2,11(17)18-3)15-7-4-5-8(10(14)16)9(13)6-7/h4-6,15H,1-3H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZPPQSTEMLROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC1=CC(=C(C=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801169184
Record name N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1242137-21-8
Record name N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242137-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-(4-carbamoyl-3-fluorophenylamino)-2-methylpropanoic acid and K2CO3 (1.5 equivalents) in DMF (10 fold) was stirred at RT for 10 min. MeI (1.5 equivalents) was added and the reaction mixture was heated at 55-60° C. for 2 h. The solvent was removed under reduced pressure and the reaction mixture was poured in water, extracted with ethyl acetate (100 mL×2), dried over Na2SO4, concentrated and purified by column chromatography. 1H NMR (CDCl3, Freebase): δ (ppm) 7.9 (t, 1H), 6.5 (bs, 1H), 6.4 (d, 1H), 6.2 (d, 1H), 5.6 (bs, 1H), 4.6 (bs, 1H), 3.75 (s, 3H), 1.6 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester
Reactant of Route 2
Reactant of Route 2
Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester
Reactant of Route 3
Reactant of Route 3
Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester
Reactant of Route 4
Reactant of Route 4
Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester
Reactant of Route 5
Reactant of Route 5
Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester
Reactant of Route 6
Reactant of Route 6
Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.